ISIR-005
Description
ISIR-005 is a semi-synthetic fusicoccane derivative designed to stabilize protein-protein interactions (PPIs) involving 14-3-3 proteins, particularly the 14-3-3/Gab2 complex, which plays a critical role in cancer signaling pathways . Structurally, this compound incorporates an additional furan ring modification compared to its parent compound, fusicoccin A (FC-A), enhancing its binding specificity and stability . Key physicochemical properties include a molecular weight of 536.71 g/mol and the formula C₃₀H₄₈O₈, with storage recommendations at -20°C (powder) and -80°C (in solvent) .
Preclinical studies highlight its role in stabilizing the 14-3-3/Gab2 interface, thereby inhibiting oncogenic signaling cascades in cancer cells . This mechanism positions this compound as a promising therapeutic candidate for malignancies driven by dysregulated PPIs.
Properties
Molecular Formula |
C30H48O8 |
|---|---|
Molecular Weight |
536.71 |
IUPAC Name |
(4aR,6S,7R,8R,8aS)-6-(((4R,5R,6R,6aS,9S,10aR,E)-5-Hydroxy-3-isopropyl-9-(methoxymethyl)-6,10a-dimethyl-1,2,4,5,6,6a,7,8,9,10a-decahydrodicyclopenta[a,d][8]annulen-4-yl)oxy)-2,2-dimethylhexahydropyrano[3,2-d][1,3]dioxine-7,8-diol |
InChI |
InChI=1S/C30H48O8/c1-15(2)18-10-11-30(6)12-20-17(13-34-7)8-9-19(20)16(3)23(31)27(22(18)30)37-28-25(33)24(32)26-21(36-28)14-35-29(4,5)38-26/h12,15-17,19,21,23-28,31-33H,8-11,13-14H2,1-7H3/b20-12-/t16-,17-,19+,21-,23-,24-,25-,26-,27-,28-,30-/m1/s1 |
InChI Key |
LOAPHXVWCJVEPY-XXUMMOLISA-N |
SMILES |
O[C@@H]1[C@@H](O)[C@]2([H])OC(C)(C)OC[C@@]2([H])O[C@@H]1O[C@H]3[C@H](O)[C@H](C)[C@@](CC[C@@H]/4COC)([H])C4=C/[C@]5(C)C3=C(C(C)C)CC5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ISIR005; ISIR 005; ISIR-005 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally and Functionally Analogous Compounds
Structural and Functional Analogues
Fusicoccin A (FC-A)
- Structure : A natural diterpene glucoside (C₃₅H₅₂O₁₀) isolated from Phomopsis amygdali .
- Mechanism : Stabilizes 14-3-3 interactions with client proteins like CFTR, enhancing their functional activity .
- Efficacy : Demonstrated strong stabilization of 14-3-3/CFTR complexes but lacks specificity for cancer-related targets like Gab2 .
FC-THF
- Structure : Semi-synthetic derivative of FC-A with a tetrahydrofuran (THF) ring substitution .
- Mechanism : Acts as a "Mode III" stabilizer, enhancing 14-3-3/TASK3 potassium channel interactions by 20-fold compared to FC-A .
- Applications : Primarily studied in neurological and cardiovascular contexts due to TASK3's role in ion channel regulation .
Cotylenin A (CN-A) and ISIR-050
- CN-A : A fusicoccane derivative with a hydroxyl group at the C12 position, conferring distinct pharmacological effects in cancer models .
- ISIR-050 : A synthetic analog of CN-A; both compounds induce identical pharmacological responses in IFNα-treated cancer cells, suggesting overlapping mechanisms .
Comparative Data Table
| Compound | Molecular Formula | Molecular Weight | Key Structural Feature | Primary Target | Stabilization Efficacy | Therapeutic Focus |
|---|---|---|---|---|---|---|
| ISIR-005 | C₃₀H₄₈O₈ | 536.71 | Furan ring modification | 14-3-3/Gab2 | Significant (qualitative) | Cancer |
| FC-A | C₃₅H₅₂O₁₀ | ~700.8 | Native fusicoccane scaffold | 14-3-3/CFTR | Moderate | Cystic fibrosis |
| FC-THF | Not specified | Not specified | THF ring substitution | 14-3-3/TASK3 | 20x vs. FC-A | Neurological disorders |
| CN-A | C₃₅H₅₄O₁₁ | ~698.8 | C12 hydroxyl group | 14-3-3/IFNα pathways | High | Cancer |
Key Research Findings
This compound vs. FC-A: this compound’s furan ring enhances specificity for Gab2 over non-cancer targets like CFTR, reducing off-target effects . FC-A’s broader target profile limits its utility in oncology but remains valuable in CFTR-related therapies .
This compound vs.
This compound vs. CN-A/ISIR-050 :
Discussion of Discrepancies and Limitations
- Classification Conflict : describes this compound as a "natural stabilizer," while identifies it as semi-synthetic. This discrepancy may arise from differing definitions of "natural" in structural vs. source contexts .
- Data Gaps : Quantitative metrics (e.g., IC₅₀, binding affinity) for this compound are absent in available literature, necessitating further biochemical characterization.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
